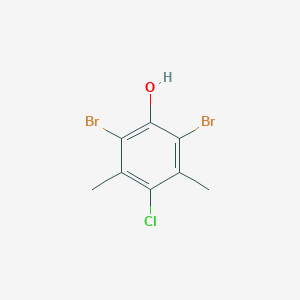

2,6-Dibromo-4-chloro-3,5-dimethylphenol

Description

Properties

IUPAC Name |

2,6-dibromo-4-chloro-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2ClO/c1-3-5(9)8(12)6(10)4(2)7(3)11/h12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJYURWOPAQMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)O)Br)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428792 | |

| Record name | 2,6-dibromo-4-chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-32-7 | |

| Record name | 2,6-Dibromo-4-chloro-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dibromo-4-chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromo-4-chloro-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the halogenated phenol derivative, 2,6-Dibromo-4-chloro-3,5-dimethylphenol. It delves into its chemical and physical properties, outlines a probable synthesis pathway, explores its potential applications, and discusses safety and handling considerations. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, offering detailed information to support further investigation and application of this compound.

Chemical and Physical Properties

This compound is a substituted phenol with the chemical formula C₈H₇Br₂ClO.[1][2][3] Its structure consists of a phenol ring substituted with two bromine atoms, one chlorine atom, and two methyl groups.

Key Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 175204-32-7[1][3] |

| Molecular Formula | C₈H₇Br₂ClO[1][2][3] |

| Molecular Weight | 314.40 g/mol [1][2][3] |

| SMILES | CC1=C(C(=C(C(=C1Br)O)Br)C)Cl[3] |

| InChIKey | JVJYURWOPAQMPX-UHFFFAOYSA-N[3] |

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 158-160°C | [4] |

| Boiling Point (Predicted) | 291.2 ± 35.0 °C | [4] |

| Density (Predicted) | 1.908 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 6.70 ± 0.33 | [4] |

| LogP | 4.18744 | [1] |

Synthesis and Characterization

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Caution: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Dissolution: Dissolve 4-chloro-3,5-dimethylphenol in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (Br₂) dissolved in acetic acid to the cooled solution with continuous stirring. The reaction is expected to be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any excess bromine by adding a solution of sodium thiosulfate.

-

Precipitation and Filtration: Pour the reaction mixture into cold water to precipitate the crude product. Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Potential Applications

The applications of this compound are not extensively documented in publicly available literature. However, based on the structure of related halogenated phenols, several potential areas of application can be inferred. For instance, the related compound 4-chloro-3,5-dimethylphenol is utilized as an antiseptic and disinfectant.[5]

Potential areas of research and application for this compound could include:

-

Antimicrobial Agent: The presence of multiple halogen substituents on the phenol ring may enhance its antimicrobial properties, making it a candidate for investigation as a bactericide or fungicide.

-

Intermediate in Organic Synthesis: This compound could serve as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

-

Material Science: Halogenated phenols can be used as flame retardants or as monomers for specialty polymers.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification

According to available safety data, this compound is associated with the following hazards:

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Precautionary Measures

When handling this compound, the following personal protective equipment (PPE) and handling procedures are recommended:

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash skin thoroughly after handling.

First Aid Measures

-

Inhalation: If inhaled, move the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Skin Contact: In case of skin contact, wash with plenty of soap and water.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.

Storage

Store in a locked-up, cool, and dry place.[4]

Conclusion

This compound is a halogenated phenol with potential for further research and application. This guide has provided a summary of its known properties, a proposed synthetic route, and essential safety information. Further studies are warranted to fully elucidate its biological activities, toxicological profile, and potential uses in various scientific and industrial fields.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 175204-32-7) Properties. Retrieved from [Link]

- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.

Sources

A Technical Guide to the Structural Elucidation of 2,6-Dibromo-4-chloro-3,5-dimethylphenol

Foreword

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth, technical walkthrough for the structural elucidation of 2,6-dibromo-4-chloro-3,5-dimethylphenol, a polysubstituted aromatic compound. By integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, we will construct a comprehensive and self-validating analytical workflow. This document moves beyond a simple listing of procedures to explain the causal reasoning behind each analytical choice, ensuring a robust and scientifically sound structural confirmation.

Introduction to the Analyte: this compound

Before delving into the analytical methodologies, it is essential to establish the known parameters of the target compound. This foundational information, gathered from chemical databases, will guide our experimental design and data interpretation.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 175204-32-7 | [2][3] |

| Molecular Formula | C₈H₇Br₂ClO | [3][4] |

| Molecular Weight | 314.40 g/mol | [3][4] |

| Chemical Structure |  |

Note: A representative 2D structure is shown above. The goal of this guide is to experimentally verify this structure.

The Strategic Approach to Structure Elucidation

Mass Spectrometry: Deciphering the Molecular Formula and Halogen Presence

Expertise & Experience: Mass spectrometry is the initial and most critical step to determine the molecular weight and elemental composition. For halogenated compounds, the isotopic distribution is a powerful diagnostic tool. The presence of two bromine atoms and one chlorine atom in this compound will result in a highly characteristic and predictable isotopic pattern in the mass spectrum.

Trustworthiness: The natural isotopic abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) are constant and well-established. This allows for a mathematically predictable isotopic cluster for the molecular ion, providing a high degree of confidence in the presence and number of these halogens.

Predicted Mass Spectrum Analysis

The molecular ion peak (M⁺) region for a compound with the formula C₈H₇Br₂ClO is expected to exhibit a complex cluster of peaks due to the various combinations of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes. The most abundant peak in this cluster will correspond to the molecule containing only the lightest isotopes (C₈H₇⁷⁹Br₂³⁵ClO). The subsequent peaks at M+2, M+4, and M+6 will have relative intensities dictated by the statistical probability of incorporating the heavier isotopes.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of C₈H₇Br₂ClO

| Ion | Contributing Isotopes | Predicted Relative Intensity |

| M⁺ | C₈H₇⁷⁹Br₂³⁵Cl | ~57% |

| M⁺+2 | C₈H₇⁷⁹Br⁸¹Br³⁵Cl / C₈H₇⁷⁹Br₂³⁷Cl | ~100% (Base Peak) |

| M⁺+4 | C₈H₇⁸¹Br₂³⁵Cl / C₈H₇⁷⁹Br⁸¹Br³⁷Cl | ~77% |

| M⁺+6 | C₈H₇⁸¹Br₂³⁷Cl | ~18% |

Note: These are simplified predictions. The presence of ¹³C will contribute to minor M+1, M+3, M+5, and M+7 peaks.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent such as methanol or dichloromethane.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion cluster and compare the observed isotopic pattern with the predicted pattern in Table 2.

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of a methyl group (-15 Da), a bromine radical (-79/81 Da), or a chlorine radical (-35/37 Da).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the construction of the carbon-hydrogen framework. For this compound, ¹H NMR will reveal the nature of the hydroxyl and methyl protons, while ¹³C NMR will delineate the carbon skeleton of the benzene ring and the methyl groups.

Trustworthiness: The chemical shifts and coupling constants in NMR are highly sensitive to the local electronic environment, which is dictated by the molecular structure. The predictable effects of electronegative halogens and electron-donating methyl and hydroxyl groups on the benzene ring provide a self-consistent check on the proposed structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Due to the symmetrical substitution pattern of the benzene ring, the two methyl groups are chemically equivalent, as are the two bromine atoms. This symmetry simplifies the expected ¹H NMR spectrum.

-

Hydroxyl Proton (-OH): A broad singlet is expected, typically in the range of 4.5-5.5 ppm. The exact chemical shift can be concentration-dependent. To confirm this peak, a D₂O exchange experiment can be performed, which will cause the -OH peak to disappear.

-

Methyl Protons (-CH₃): A single, sharp singlet is predicted due to the equivalence of the two methyl groups. The integration of this peak should correspond to six protons. The expected chemical shift is around 2.3-2.5 ppm. The electron-withdrawing halogens will deshield these protons slightly compared to unsubstituted xylenes.

Table 3: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5-5.5 | Broad Singlet | 1H | -OH |

| ~2.3-2.5 | Singlet | 6H | 2 x -CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The symmetry of the molecule will also be reflected in the ¹³C NMR spectrum, leading to fewer signals than the total number of carbon atoms.

-

C1 (Carbon bearing -OH): Expected to be the most downfield aromatic carbon due to the deshielding effect of the oxygen atom, likely in the range of 150-155 ppm.

-

C2 and C6 (Carbons bearing -Br): These carbons will be significantly shielded by the bromine atoms, with a predicted chemical shift around 115-120 ppm.

-

C3 and C5 (Carbons bearing -CH₃): These carbons will be deshielded by the attached methyl groups and influenced by the adjacent halogens, with an expected chemical shift in the range of 135-140 ppm.

-

C4 (Carbon bearing -Cl): The chemical shift of this carbon will be influenced by the chlorine atom and is predicted to be in the range of 125-130 ppm.

-

Methyl Carbons (-CH₃): A single peak is expected for the two equivalent methyl carbons, typically in the range of 20-25 ppm.

Table 4: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C1-OH |

| ~135-140 | C3/C5-CH₃ |

| ~125-130 | C4-Cl |

| ~115-120 | C2/C6-Br |

| ~20-25 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Analysis:

-

Reference the spectra to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the proton ratios.

-

Compare the observed chemical shifts and multiplicities with the predicted values.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the O-H bond of the phenol and the C-H and C=C bonds of the substituted aromatic ring.

Trustworthiness: The vibrational frequencies of specific chemical bonds are well-characterized and provide reliable evidence for the presence of functional groups.

Predicted IR Absorption Bands

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. The broadness is a result of hydrogen bonding.

-

Aromatic C-H Stretch: Weak to medium absorption bands are expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions corresponding to the methyl groups will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: One to three sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band is predicted in the 1200-1260 cm⁻¹ range for the phenol C-O bond.

-

C-Br and C-Cl Stretches: These absorptions appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively without comparison to a reference spectrum.

Table 5: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H Stretch (Phenol) |

| >3000 | Weak-Medium | Aromatic C-H Stretch |

| <3000 | Medium | Aliphatic C-H Stretch |

| 1450-1600 | Variable, Sharp | Aromatic C=C Stretch |

| 1200-1260 | Strong | C-O Stretch (Phenol) |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate from a volatile solvent.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values and literature data for similar compounds.

Integrated Data Analysis and Structure Confirmation

The final step in the elucidation process is to synthesize the information from all three analytical techniques to arrive at a conclusive and self-validating structure.

The mass spectrum will confirm the molecular formula C₈H₇Br₂ClO and the presence of two bromine atoms and one chlorine atom. The ¹H and ¹³C NMR spectra will confirm the symmetrical arrangement of the substituents on the phenol ring, specifically the presence of two equivalent methyl groups and the overall substitution pattern. The IR spectrum will provide definitive evidence for the presence of the key functional groups, namely the phenolic hydroxyl group and the substituted aromatic ring. The collective and corroborative nature of this data provides a high degree of certainty in the assigned structure of this compound.

References

-

PubChem. This compound. [Link]

-

PubChem. 2,6-Dibromo-4-chlorophenol. [Link]

-

PubChem. 2,6-Dibromo-4-chloro-3-methylphenol. [Link]

-

PubChem. 4-Bromo-2-chlorophenol. [Link]

-

NIST. Phenol, 2-bromo-4-chloro-. [Link]

-

ResearchGate. The mass spectrum of 2,6-dibromo-4-isopropenylphenol. [Link]

-

SpectraBase. 2-Chloro-4,6-dibromophenol - Optional[FTIR] - Spectrum. [Link]

-

PubChem. 2,6-Dimethylphenol. [Link]

-

The Journal of Physical Chemistry A. Molecular Structures and Infrared Spectra of p-Chlorophenol and p-Bromophenol. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032148). [Link]

-

PubChem. Phenol, 2,4-dibromo-6-chloro-. [Link]

-

Chemcasts. This compound (CAS 175204-32-7) Properties. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

AWS. Supplementary Material. [Link]

Sources

synthesis of 2,6-Dibromo-4-chloro-3,5-dimethylphenol

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-4-chloro-3,5-dimethylphenol

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the , a halogenated phenol derivative. This guide is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the strategic considerations for the synthetic pathway, the mechanistic underpinnings of the reactions, a detailed experimental protocol, and crucial safety information.

Introduction and Strategic Overview

This compound (CAS No. 175204-32-7) is a polysubstituted phenol with potential applications in medicinal chemistry and as a building block in organic synthesis.[1][2] Its structure, featuring a sterically hindered hydroxyl group and a specific halogenation pattern, makes it an interesting target for creating more complex molecules.

The synthesis strategy hinges on a two-step process starting from the readily available 3,5-dimethylphenol. This approach involves:

-

Chlorination: A regioselective chlorination of 3,5-dimethylphenol to produce the key intermediate, 4-chloro-3,5-dimethylphenol (PCMX).

-

Bromination: A subsequent exhaustive bromination of the intermediate at the positions activated by the powerful hydroxyl directing group to yield the final product.

This pathway is logical from an electronic and steric standpoint. The hydroxyl group of a phenol is a potent activating and ortho, para-directing group in electrophilic aromatic substitution. The initial chlorination targets the para position, which is sterically accessible and electronically enriched. The subsequent bromination then proceeds at the two remaining activated ortho positions.

Physicochemical Properties of the Target Compound

| Property | Value | Source |

| CAS Number | 175204-32-7 | [1] |

| Molecular Formula | C₈H₇Br₂ClO | [1][3] |

| Molecular Weight | 314.40 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a solid | Inferred |

Retrosynthetic Analysis and Pathway Visualization

A retrosynthetic approach logically deconstructs the target molecule to identify viable starting materials. The C-Br bonds are disconnected first, followed by the C-Cl bond, leading back to 3,5-dimethylphenol.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Precursor: 4-Chloro-3,5-dimethylphenol (PCMX)

The precursor, 4-chloro-3,5-dimethylphenol (PCMX), is a widely used antiseptic and disinfectant.[5][6] Its synthesis from 3,5-dimethylphenol is a well-established industrial process.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of PCMX is achieved through the electrophilic chlorination of 3,5-dimethylphenol. The hydroxyl and two methyl groups strongly activate the aromatic ring, directing the incoming electrophile. The para position to the hydroxyl group is the most sterically accessible and electronically favorable site for substitution, leading to high regioselectivity. Various chlorinating agents can be employed, with sulfuryl chloride (SO₂Cl₂) being a common laboratory choice. Industrial processes may utilize systems like HCl/H₂O₂ with a catalyst.[5][7]

A patented method describes the use of a copper salt catalyst with a chlorinating agent and an oxidant for high-yield synthesis.[7] For the purpose of this guide, we will outline a general laboratory procedure using sulfuryl chloride.

Experimental Protocol: Synthesis of PCMX

-

Disclaimer: This protocol is illustrative. All laboratory work should be conducted with appropriate safety measures and after consulting primary literature.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve 3,5-dimethylphenol (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add sulfuryl chloride (SO₂Cl₂, 1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly quench the mixture by adding cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexane or toluene to yield pure 4-chloro-3,5-dimethylphenol as a white crystalline solid.[5]

Core Synthesis: this compound

This is the final and critical step. The synthesized 4-chloro-3,5-dimethylphenol is subjected to bromination to introduce two bromine atoms at the ortho positions relative to the hydroxyl group.

Reaction Principle: Mechanistic Insights

The hydroxyl group in PCMX is a powerful activating group. It directs electrophilic substitution to the two equivalent ortho positions (positions 2 and 6). The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Molecular bromine (Br₂) is polarized by a solvent or a Lewis acid, creating a potent electrophile (Br⁺). The electron-rich phenol attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). A subsequent deprotonation restores the aromaticity and yields the dibrominated product.

The choice of solvent is critical. A polar protic solvent like acetic acid can facilitate the polarization of bromine and stabilize the intermediates.[8] The reaction is typically exothermic and should be controlled to prevent side reactions.

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow from starting material to final product.

Detailed Experimental Protocol: Bromination of PCMX

This protocol provides a self-validating system for the synthesis of the target compound.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 4-Chloro-3,5-dimethylphenol | C₈H₉ClO | 156.61 | 1.0 | (e.g., 1.57 g, 10 mmol) |

| Bromine | Br₂ | 159.81 | 2.1 | (e.g., 1.1 mL, 21 mmol) |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | (e.g., 25 mL) |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | For quenching |

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-3,5-dimethylphenol (1.0 eq) in glacial acetic acid.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred phenol solution at room temperature over a period of 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary. A reddish-brown color will persist during the addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the disappearance of the starting material by TLC (e.g., using a hexane:ethyl acetate solvent system).

-

Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing 150 mL of cold water with vigorous stirring. The product should precipitate as a solid. To remove excess bromine, add a saturated solution of sodium thiosulfate dropwise until the reddish color disappears.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove acetic acid and inorganic salts.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture), then allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by filtration and dry them in a vacuum oven to obtain the final product, this compound.

Characterization and Analysis

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a singlet for the hydroxyl proton (OH) and two singlets for the two non-equivalent methyl groups (CH₃).

-

¹³C NMR: Expect distinct signals for the aromatic carbons, including those bonded to the halogens, hydroxyl group, and methyl groups.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (314.40 g/mol ) and observe the characteristic isotopic pattern for a compound containing two bromine atoms and one chlorine atom.[1]

-

Melting Point (MP): A sharp melting point range indicates high purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the phenol and C-H and C=C stretches of the aromatic ring.

Safety and Hazard Management

It is imperative to handle all chemicals with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3,5-Dimethylphenol: Toxic and corrosive. Handle with care.

-

4-Chloro-3,5-dimethylphenol (PCMX): Harmful if swallowed and causes skin and eye irritation.[9][10]

-

Sulfuryl Chloride: Highly corrosive and reacts violently with water. Releases toxic gases.

-

Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. It is also a strong oxidizing agent. Handle with extreme care.[11]

-

Glacial Acetic Acid: Corrosive and causes burns.

-

Halogenated Phenols (General): Many halogenated phenols are toxic and irritants. The target compound should be handled as a potentially hazardous substance.[11][12]

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated container.

References

- Chemcasts. (n.d.). This compound (CAS 175204-32-7) Properties.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dibromophenol.

- TCI Chemicals. (2025). Safety Data Sheet: 2,6-Dibromo-4-nitrophenol.

- Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3,5-dimethylphenol.

-

PubChem. (n.d.). 2,6-Dibromo-4-chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2020). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.

- Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.

-

European Patent Office. (n.d.). Process for the preparation of 3,5-dimethylphenol - Patent 0080759. Retrieved from [Link]

-

DergiPark. (2017). Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2- Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol Compound. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

- Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.

Sources

- 1. This compound | C8H7Br2ClO | CID 7557737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 175204-32-7 [chemicalbook.com]

- 3. chem-casts.com [chem-casts.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

- 6. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]

- 7. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]

- 8. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Chloro-3,5-dimethylphenol 99 88-04-0 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential applications of 2,6-Dibromo-4-chloro-3,5-dimethylphenol

An In-Depth Technical Guide to the Potential Applications of 2,6-Dibromo-4-chloro-3,5-dimethylphenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a halogenated aromatic compound. Drawing upon the extensive research into the bioactivities of related bromophenols and the synthetic utility of substituted phenols, this document explores promising avenues for its use in drug discovery, polymer chemistry, and as a versatile chemical intermediate. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and chemical synthesis, offering both foundational knowledge and actionable experimental frameworks.

Introduction: The Chemical Landscape of Halogenated Phenols

Halogenated phenols represent a significant class of organic compounds with a diverse range of biological activities and industrial applications. The presence of halogen substituents on the phenolic ring dramatically influences the molecule's physicochemical properties, including lipophilicity, acidity, and reactivity. This, in turn, dictates its interaction with biological targets and its suitability for various chemical transformations.

This compound is a polysubstituted phenol featuring two bromine atoms, one chlorine atom, and two methyl groups. This unique substitution pattern suggests a range of potential applications, from a building block in the synthesis of complex molecules to a pharmacologically active agent in its own right. The exploration of this molecule's potential is grounded in the well-documented activities of other brominated phenols, many of which are of marine origin and exhibit potent biological effects.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H7Br2ClO | [3][4] |

| Molecular Weight | 314.40 g/mol | [3][4] |

| CAS Number | 175204-32-7 | [3][4] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Poorly soluble in water; soluble in organic solvents | Inferred |

| pKa | Lower than phenol (due to electron-withdrawing halogens) | Inferred |

The high degree of halogenation is expected to confer significant lipophilicity, which can enhance membrane permeability—a desirable trait in drug candidates. The electron-withdrawing nature of the bromine and chlorine atoms will increase the acidity of the phenolic hydroxyl group, influencing its reactivity and potential for hydrogen bonding.

Potential Application I: A Scaffold for Novel Therapeutics

The most promising area of application for this compound lies in the realm of drug discovery. Numerous studies have highlighted the diverse biological activities of bromophenols, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[1][2][5][6] The presence of halogens can significantly enhance the biological activity of a molecule.[7]

Rationale: Learning from Nature's Halogenated Phenols

Marine algae are a rich source of structurally diverse bromophenols with a wide spectrum of biological activities.[1][2] These natural products serve as an inspiration for the design and synthesis of novel therapeutic agents. The core phenolic structure is a recurring motif in many FDA-approved drugs.[8] The specific substitution pattern of this compound, with its bulky bromine atoms flanking the hydroxyl group, may confer selectivity for certain biological targets.

Proposed Therapeutic Areas and Mechanistic Hypotheses

-

Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, capable of donating a hydrogen atom to scavenge free radicals. The electron-donating methyl groups may enhance this activity, while the bulky halogen atoms could provide steric hindrance, potentially increasing the stability of the resulting phenoxyl radical.

-

Anticancer Activity: Many natural bromophenols have demonstrated cytotoxic effects against various cancer cell lines.[5] The proposed mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways. The lipophilicity of this compound could facilitate its entry into cancer cells.

-

Antimicrobial Activity: Halogenated phenols have a long history of use as antiseptics and disinfectants.[9] The mechanism of action is generally believed to involve disruption of the cell membrane and denaturation of essential proteins. The specific combination of halogens and methyl groups in the target molecule may result in a unique spectrum of antimicrobial activity.

Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for the initial biological screening of this compound.

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol describes a standard method for assessing the antioxidant activity of this compound.

Materials:

-

This compound

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the test compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 50 µL of each dilution of the test compound.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

Potential Application II: Monomer for High-Performance Polymers

Substituted phenols are important monomers in the synthesis of high-performance polymers, most notably poly(phenylene ether)s (PPEs) or poly(phenylene oxide)s (PPOs). These polymers are known for their excellent thermal stability, dimensional stability, and dielectric properties.

Rationale: Building on the Legacy of Poly(2,6-dimethyl-1,4-phenylene ether)

The oxidative coupling polymerization of 2,6-dimethylphenol is a well-established industrial process for the production of PPO.[10] The presence of substituents at the 2 and 6 positions of the phenol is crucial for directing the polymerization to form the desired linear polymer. This compound possesses bulky bromine substituents at these key positions, making it a prime candidate for a similar polymerization reaction.

Predicted Properties of the Resulting Polymer

The incorporation of bromine and chlorine atoms into the polymer backbone is expected to impart several desirable properties:

-

Flame Retardancy: Halogenated compounds are widely used as flame retardants. A polymer derived from this compound would have inherent flame-retardant properties.

-

Enhanced Thermal Stability: The high bond dissociation energies of the C-Br and C-Cl bonds, along with the increased steric hindrance, could lead to a polymer with a higher glass transition temperature and improved thermal stability compared to traditional PPOs.

-

Modified Solubility and Processability: The presence of halogens will alter the polarity and intermolecular forces of the polymer, affecting its solubility in common organic solvents and its melt processing characteristics.

Experimental Workflow for Polymer Synthesis and Characterization

The following diagram illustrates the steps involved in the synthesis and characterization of a novel polymer from this compound.

Caption: A schematic representation of the workflow for polymer synthesis and characterization.

Detailed Protocol: Oxidative Coupling Polymerization

This protocol provides a general method for the synthesis of a poly(phenylene ether) from this compound.

Materials:

-

This compound

-

Copper(I) chloride

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Toluene

-

Methanol

-

Oxygen gas

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a gas inlet, dissolve this compound in toluene.

-

Add copper(I) chloride and TMEDA to the solution to form the catalyst complex.

-

Bubble oxygen gas through the solution while stirring vigorously at room temperature.

-

Monitor the progress of the reaction by observing the increase in viscosity.

-

After several hours, precipitate the polymer by pouring the reaction mixture into an excess of methanol.

-

Filter, wash the polymer with fresh methanol, and dry under vacuum.

Potential Application III: A Versatile Chemical Intermediate

Beyond its direct applications, this compound can serve as a valuable starting material for the synthesis of a wide range of other compounds. The phenolic hydroxyl group and the three halogen atoms provide multiple reactive sites for further functionalization.

Rationale: Leveraging the Reactivity of the Phenolic Core

The hydroxyl group can be readily converted into an ether or an ester, providing access to a large family of derivatives. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of new carbon-carbon bonds.

Potential Synthetic Transformations

The following diagram illustrates some of the potential synthetic transformations of this compound.

Caption: Potential synthetic pathways originating from this compound.

Conclusion and Future Outlook

This compound is a molecule with considerable, yet largely untapped, potential. Based on the well-established chemistry and biology of related halogenated phenols, this compound presents exciting opportunities in drug discovery, materials science, and synthetic chemistry. The proposed applications in this guide serve as a starting point for further investigation. Future research should focus on the synthesis of this compound in sufficient quantities for thorough biological and materials testing, as well as a more in-depth exploration of its reactivity as a chemical intermediate. The insights gained from such studies will undoubtedly pave the way for the development of novel and valuable products.

References

-

Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link][1]

-

Cotas, J., Leandro, A., Pacheco, D., Gonçalves, A. M. M., & Pereira, L. (2020). Bromophenols in Marine Algae: A Review. Marine Drugs, 18(8), 423. [Link][2]

-

Li, K., Li, X., Gloer, J. B., & Wang, W. (2016). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 14(11), 207. [Link][5]

-

Pacheco, D., Cotas, J., Leandro, A., Pereira, L., & Gonçalves, A. M. M. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(1), 15. [Link][6]

-

Hansen, P. E. (2020). Marine bromophenols, synthesis, biological effects. Encyclopedia, 1(1), 1-18. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7557737, this compound. Retrieved from [Link][3]

-

Kolomiets, N. E. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Khimiya Rastitel'nogo Syr'ya, (4), 24-31. [Link][7]

-

Chemcasts. (n.d.). This compound (CAS 175204-32-7) Properties. Retrieved from [Link]

-

Ilardi, E. A., & Vitaku, E. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1633. [Link]

-

Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link][8]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5168527, 2,6-Dibromo-4-chloro-3-methylphenol. Retrieved from [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

-

Hay, A. S. (1998). The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). Journal of Polymer Science Part A: Polymer Chemistry, 36(4), 505-517. [Link][10]

-

GSRS. (n.d.). 2,6-DIBROMO-3,4-XYLENOL. Retrieved from [Link]

Sources

- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H7Br2ClO | CID 7557737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dibromo-4-chloro-3,5-dimethylphenol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-chloro-3,5-dimethylphenol is a polyhalogenated aromatic compound belonging to the class of substituted phenols. Its structure, characterized by a hydroxyl group and multiple halogen and methyl substituents on a benzene ring, suggests a range of potential chemical and biological activities. Halogenated phenols are a significant class of compounds with diverse applications, ranging from intermediates in organic synthesis to biocides and flame retardants. The specific substitution pattern of this compound imparts unique electronic and steric properties that are of considerable interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

This technical guide provides a comprehensive overview of the available scientific literature on this compound, covering its synthesis, physicochemical properties, potential biological activities, and analytical methodologies. By synthesizing existing knowledge and providing expert insights, this document aims to serve as a valuable resource for professionals engaged in research and development involving this and related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₂ClO | [1] |

| Molecular Weight | 314.40 g/mol | [1] |

| CAS Number | 175204-32-7 | [1] |

| Appearance | White to off-white solid (Predicted) | [2] |

| Melting Point | 158-160 °C (Predicted) | [2] |

| Boiling Point | 291.2±35.0 °C (Predicted) | [2] |

| Density | 1.908±0.06 g/cm³ (Predicted) | [2] |

| pKa | 6.70±0.33 (Predicted) | [2] |

| LogP | 4.18744 (Predicted) | [3] |

Synthesis of this compound

Part 1: Synthesis of the Precursor, 4-Chloro-3,5-dimethylphenol

A patented method describes the synthesis of 4-chloro-3,5-dimethylphenol from 3,5-dimethylphenol.[4] The process involves the reaction of 3,5-dimethylphenol with a chlorinating agent in the presence of a cupric salt catalyst and an oxidizing agent in an organic solvent.[4]

Experimental Protocol (Based on Patent CN111440051A):

-

To a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, add 3,5-dimethylphenol, a cupric salt catalyst (e.g., copper(II) chloride), a chlorinating agent (e.g., a combination of hydrogen chloride and an alkali metal chloride), and an organic solvent (e.g., dichloroethane).[4]

-

Heat the reaction mixture to a temperature between 60-120 °C while stirring.[4]

-

Introduce an oxidizing agent, such as oxygen or air, into the reaction mixture.[4]

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and separate the organic layer.

-

The crude product can be purified by distillation and/or recrystallization to yield 4-chloro-3,5-dimethylphenol.[4]

Part 2: Proposed Synthesis of this compound

The synthesis of the title compound would involve the regioselective bromination of 4-chloro-3,5-dimethylphenol at the ortho positions to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by a chlorine atom, bromination is expected to occur at the two available ortho positions.

Proposed Experimental Protocol:

-

Dissolve 4-chloro-3,5-dimethylphenol in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the stirred solution. The use of a catalyst, such as a Lewis acid, may be necessary to facilitate the reaction.

-

Allow the reaction to proceed at a low temperature and then gradually warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

-

Once the reaction is complete, quench any excess brominating agent with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Potential Biological Activities and Mechanism of Action

While no specific studies on the biological activity of this compound have been identified, the activities of structurally related polyphenols and halogenated phenols provide a basis for postulating its potential biological effects.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties.[5][6] The mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[5] The lipophilicity of the compound, which is influenced by the presence of halogen and alkyl groups, plays a crucial role in its ability to interact with and disrupt the lipid bilayer of bacterial cell walls.[5] The presence of bromine and chlorine atoms in this compound is likely to enhance its lipophilicity and, consequently, its potential antimicrobial efficacy. Studies on other polyphenols have shown that functional groups can significantly influence their antimicrobial activity.[7]

Cytotoxicity and Anticancer Potential

Numerous studies have investigated the in vitro cytotoxicity of phenolic compounds against various cancer cell lines.[8][9][10] The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[9] The cytotoxicity of phenols is often correlated with their chemical structure and reactivity.[8] It is plausible that this compound could exhibit cytotoxic effects, and further research is warranted to evaluate its potential as an anticancer agent.

Sources

- 1. This compound | C8H7Br2ClO | CID 7557737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 175204-32-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]

- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activities of Natural Bioactive Polyphenols | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Comparative cytotoxicity of phenols in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]

- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]

electrophilic substitution in dimethylphenols

<-3a--22_s-22_> ## An In-depth Technical Guide to Electrophilic Substitution in Dimethylphenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphenols, also known as xylenols, are a critical class of aromatic compounds that serve as versatile precursors in the synthesis of pharmaceuticals, polymers, and other high-value chemicals.[1] Their utility is intrinsically linked to their reactivity in electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive exploration of the principles governing these reactions, focusing on the nuanced interplay of directing effects from the hydroxyl and dual methyl substituents. We will delve into the regioselectivity of nitration, halogenation, sulfonation, and Friedel-Crafts reactions across various dimethylphenol isomers, supported by mechanistic insights, quantitative data, and detailed experimental protocols.

Foundational Principles: Directing Effects in Substituted Phenols

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, proceeding via the attack of an electrophile on the electron-rich π system of the benzene ring to form a resonance-stabilized carbocation known as the arenium ion (or sigma complex).[2] The subsequent loss of a proton restores aromaticity, yielding the substituted product. The reactivity and orientation of this substitution are profoundly influenced by the substituents already present on the ring.[3][4]

The Dominant Activator: The Hydroxyl Group

The hydroxyl (-OH) group is one of the most powerful activating substituents in electrophilic aromatic substitution.[5] It exerts its influence through two primary electronic effects:

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions.[6][7] This strong electron-donating resonance effect stabilizes the arenium ion intermediate when the attack occurs at these positions, thereby lowering the activation energy for substitution.[2][8]

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the -OH group also exerts an electron-withdrawing inductive effect. However, the resonance effect is substantially stronger and dominates, leading to overall ring activation.[7][9]

Consequently, the hydroxyl group is a potent ortho, para-director, making phenols highly reactive towards electrophiles.[2][6][8]

The Supporting Activators: Methyl Groups

Methyl (-CH₃) groups are also activating, ortho, para-directing substituents, albeit weaker than the hydroxyl group.[3] Their activating nature stems from:

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond framework.

-

Hyperconjugation: The overlap of C-H σ bonds with the π system of the ring further increases electron density, particularly at the ortho and para carbons.[3]

Predicting Regioselectivity: A Synergy of Effects

In dimethylphenols, the regioselectivity of electrophilic attack is determined by the combined directing influences of the powerful -OH group and the two -CH₃ groups. The incoming electrophile will preferentially attack the positions that are most activated and least sterically hindered. The positions ortho and para to the hydroxyl group are the most electronically enriched and, therefore, the primary targets for substitution. The methyl groups further enhance the electron density at their respective ortho and para positions, reinforcing or competing with the directive influence of the hydroxyl group.

Regioselectivity in Dimethylphenol Isomers: A Case-by-Case Analysis

The six isomers of dimethylphenol (xylenol) each present a unique electronic and steric environment, leading to distinct outcomes in electrophilic substitution reactions.[1] The directing power of the substituents generally follows the order: -OH >> -CH₃ .

Figure 1: Logical workflow for predicting regioselectivity.

Analysis of Key Isomers:

-

2,6-Dimethylphenol: The positions ortho to the hydroxyl group are blocked by methyl groups. Therefore, electrophilic attack occurs almost exclusively at the para position (C4), which is activated by both the hydroxyl and the two methyl groups.

-

2,4-Dimethylphenol: The most activated positions are C6 (ortho to -OH, ortho to one -CH₃) and C5 (ortho to one -CH₃, meta to -OH). The position para to the -OH is blocked. The C6 position is strongly activated by the hydroxyl group, making it the primary site of attack.

-

3,5-Dimethylphenol: The positions ortho (C2, C6) and para (C4) to the hydroxyl group are all activated. The two methyl groups also activate these same positions. Steric hindrance is minimal at all three sites, often leading to a mixture of products, though the para position is frequently favored.

-

3,4-Dimethylphenol: The most activated positions are C2 and C6 (ortho to -OH) and C5 (para to one -CH₃). The C2 and C6 positions are strongly activated by the hydroxyl group. Attack at C2 is sterically hindered by the adjacent methyl group at C3, so substitution often favors the C6 position.[10]

Key Electrophilic Substitution Reactions and Protocols

The high reactivity of dimethylphenols means that reactions often proceed under milder conditions than those required for benzene. However, this high reactivity can also lead to polysubstitution or oxidation, necessitating careful control of reaction parameters.[5]

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring and is a critical step in the synthesis of many pharmaceuticals and intermediates. Due to the activating nature of the phenol ring, direct nitration with concentrated nitric and sulfuric acids can lead to oxidation and the formation of tarry by-products.[5][11] Milder conditions are typically employed.

General Mechanism: The electrophile is the nitronium ion (NO₂⁺), generated from a nitric acid source.

Representative Protocol: Nitration of 3,5-Dimethylphenol

A common and effective method for the nitration of activated phenols involves using sodium nitrate in methanesulfonic acid, which provides a controlled source of the nitronium ion.[12][13]

-

Reaction: 3,5-Dimethylphenol is nitrated to produce 3,5-Dimethyl-4-nitrophenol.[12][14]

-

Materials:

-

3,5-Dimethylphenol

-

Methanesulfonic acid

-

Sodium nitrate

-

Ice water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 3,5-dimethylphenol (e.g., 50 g) in methanesulfonic acid (e.g., 200 mL) in a suitable reaction vessel.[12][13]

-

Add sodium nitrate (e.g., 34.8 g) in small portions, ensuring the temperature is maintained at 0 °C.[12][13]

-

Quench the reaction by pouring the mixture into a large volume of ice water (e.g., 4 L) with vigorous stirring.[12][13]

-

Decant the aqueous phase and dissolve the residue in ethyl acetate (e.g., 400 mL).[12][13]

-

Wash the organic extract with saturated aqueous sodium bicarbonate solution, followed by brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[12]

-

Figure 2: Step-by-step workflow for the nitration of 3,5-dimethylphenol.

Halogenation (Bromination & Chlorination)

Halogenation of phenols is typically rapid and does not require a Lewis acid catalyst due to the highly activated ring.[2][6] The reaction with bromine water, for example, often leads to polybromination.[2][11] To achieve monohalogenation, less polar solvents and controlled stoichiometry are necessary.[11][15]

Representative Protocol: Monobromination of 2,6-Dimethylphenol

A modern approach uses an oxidizing agent like PIDA (phenyliodine diacetate) with a bromine source like AlBr₃ for a controlled, high-yield bromination.[16]

-

Reaction: 2,6-Dimethylphenol is brominated at the C4 position.

-

Materials:

-

2,6-Dimethylphenol

-

PIDA (phenyliodine(III) diacetate)

-

Aluminum tribromide (AlBr₃)

-

Acetonitrile (MeCN)

-

-

Procedure:

-

To a solution of 2,6-dimethylphenol in acetonitrile, add PIDA (1.2 equivalents) and AlBr₃ (2.4 equivalents).[16]

-

Stir the mixture at room temperature (23 °C) in a flask open to the air.[16]

-

Monitor the reaction by TLC until completion.

-

Work up the reaction mixture using standard aqueous wash and extraction procedures.

-

Purify the crude product by column chromatography to yield 4-bromo-2,6-dimethylphenol.

-

This method provided a 57% isolated yield for 4-bromo-2,6-dimethylphenol, demonstrating para-selectivity.[16]

Sulfonation

Sulfonation with concentrated sulfuric acid introduces a sulfonic acid (-SO₃H) group. The reaction is reversible and the position of substitution can be temperature-dependent.[11]

Regioselectivity Data:

A study on the sulfonation of dimethylphenols in 84.9% H₂SO₄ provided the following isomer distributions, determined by ¹H NMR spectroscopy.[10][17]

| Dimethylphenol Isomer | Reaction Conditions | Product Distribution | Reference |

| 2,4-Dimethylphenol | 84.9% H₂SO₄, 35°C | 19% 5-sulfonic acid, 79% 6-sulfonic acid | [10][17] |

| 2,6-Dimethylphenol | 84.9% H₂SO₄, 35°C | 28% 3-sulfonic acid, 72% 4-sulfonic acid | [10][17] |

| 3,4-Dimethylphenol | 84.9% H₂SO₄, 35°C | 17% 2-sulfonic acid, 78% 6-sulfonic acid | [10] |

| 2,5-Dimethylphenol | 84.9% H₂SO₄, 35°C | 75.5% 4-sulfonic acid, 17.0% 6-sulfonic acid | [10] |

Table 1: Isomer Distribution in the Monosulfonation of Various Dimethylphenols.

The data shows a preference for substitution at positions that are electronically activated and relatively unhindered. For example, in 2,6-dimethylphenol, the para position (C4) is strongly favored over the more hindered meta position (C3).[10][17]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation attach alkyl and acyl groups, respectively, to the aromatic ring.[18] These reactions typically require a Lewis acid catalyst, such as AlCl₃.[19][20] However, with phenols, the reaction can be complicated. The lone pair on the phenolic oxygen can coordinate with the Lewis acid, deactivating the ring and reducing the catalyst's effectiveness.[6][21] Despite this, Friedel-Crafts reactions on phenols are possible, often requiring higher temperatures or specific catalytic systems.[6]

Friedel-Crafts Acylation: This reaction is generally more straightforward than alkylation as the product, a hydroxyarylketone, is deactivated and less prone to polysubstitution. The reaction can proceed via C-acylation (on the ring) or O-acylation (on the hydroxyl group). O-acylation often occurs first, followed by a Lewis-acid-catalyzed Fries rearrangement to the more stable C-acylated product.[21]

Conclusion

The electrophilic substitution of dimethylphenols is a fundamentally important and synthetically useful class of reactions. The regiochemical outcome is a predictable yet nuanced result of the potent ortho, para-directing hydroxyl group, the supportive activating effects of the two methyl groups, and steric constraints imposed by the substitution pattern. By understanding these governing principles, researchers can strategically select isomers and reaction conditions to synthesize specific target molecules with high selectivity. The protocols and data presented herein serve as a technical foundation for professionals in chemical synthesis and drug development, enabling the efficient and controlled functionalization of these versatile phenolic substrates.

References

-

Cerfontain, H., Lambrechts, H. J. P., Schaasberg-Nienhuis, Z. R. H., Coombes, R. G., Hadjigeorgiou, P., & Tucker, G. P. (1985). Aromatic Sulphonation. Part 92. Sulphonation of the Three Methylphenols and the Six Dimethylphenols in Concentrated Aqueous Sulphuric Acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. Retrieved from [Link]

-

Britannica. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

RefinerLink. (n.d.). Electrophilic aromatic substitution reaction of phenol. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1985). Aromatic sulphonation. Part 92. Sulphonation of the three methylphenols and the six dimethylphenols in concentrated aqueous sulphuric acid; and the lsomerization of some of the resulting sulphonic acids and of m-xylene-2-and o-xylene-3-sulphonic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

- Unknown Source. (n.d.). Phenol Electrophilic substitution rxn.

-

Gleed, S. W., & Peters, A. T. (1948). Halogenation of m-5- and m-2-Xylenol. Mixed Chlorobromo-derivatives. Journal of the Chemical Society, 209. Retrieved from [Link]

-

Elston, C. H. R., Peters, A. T., & Rowe, F. M. (1948). Halogenation of m-5- and m-2-Xylenols. Preparation and Structure of Certain Polyhalogeno-m-5- and -m-2 -xy lenols. Journal of the Chemical Society, 367. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Journal of the Chemical Society. (1948). 89. Halogenation of m-5- and m-2-xylenols. Preparation and structure of certain polyhalogeno-m-5- and -m-2-xylenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Lumen Learning. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Ortiz-Alvarez, R., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr₃ system. RSC Advances, 8(31), 17423-17435. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Xylenol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

Sources

- 1. Xylenol - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. aakash.ac.in [aakash.ac.in]

- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. refinerlink.com [refinerlink.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Aromatic sulphonation. Part 92. Sulphonation of the three methylphenols and the six dimethylphenols in concentrated aqueous sulphuric acid; and the lsomerization of some of the resulting sulphonic acids and of m-xylene-2-and o-xylene-3-sulphonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. mlsu.ac.in [mlsu.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 52. Halogenation of m-5- and m-2-xylenol. Mixed chlorobromo-derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]

- 17. Aromatic sulphonation. Part 92. Sulphonation of the three methylphenols and the six dimethylphenols in concentrated aqueous sulphuric acid; and the lsomerization of some of the resulting sulphonic acids and of m-xylene-2-and o-xylene-3-sulphonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 19. mt.com [mt.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Strategic Control of Regiochemistry in the Synthesis of Polysubstituted Phenols: A Technical Guide

Abstract

The precise placement of functional groups on a phenolic scaffold is a critical determinant of molecular function, profoundly impacting fields from drug discovery to materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices governing the regiochemistry of polysubstituted phenols. We will move beyond a simple recitation of reactions to a deeper exploration of the underlying electronic and steric factors that dictate substitution patterns. This guide will elucidate both classical and modern synthetic strategies, offering field-proven insights into experimental design and execution for achieving high regioselectivity.

Foundational Principles: Understanding the Phenolic Ring

The hydroxyl group of a phenol is a powerful activating, ortho, para-directing substituent in electrophilic aromatic substitution (EAS) reactions.[1][2] This is a consequence of the lone pairs on the oxygen atom being delocalized into the aromatic ring through resonance, which increases the electron density at the ortho and para positions.[2][3] This activation is so potent that reactions with phenols often proceed under milder conditions than those required for benzene. However, this high reactivity can also be a challenge, sometimes leading to polysubstitution.[4]

The interplay of several factors governs the ultimate regiochemical outcome:

-

Electronic Effects: The inherent directing effect of the hydroxyl group is the primary determinant. In polysubstituted phenols, the combined electronic influence of all substituents must be considered. Activating groups will generally direct incoming electrophiles to their ortho and para positions, while deactivating groups will direct them to the meta position.[5][6] When directing effects are in opposition, the more strongly activating group typically dictates the position of substitution.[7]

-

Steric Hindrance: The size of the substituents already present on the ring, as well as the size of the incoming electrophile, can significantly influence the regioselectivity.[7][8] Bulky groups can hinder attack at the ortho position, leading to a preference for the less sterically encumbered para position.[8] In cases of extreme steric congestion, substitution between two existing groups in a meta relationship is disfavored.[7]

-

Reaction Conditions: The choice of solvent, temperature, and catalyst can also play a crucial role in directing the substitution. For instance, in the sulfonation of phenol, lower temperatures favor the formation of the ortho isomer, while higher temperatures yield the para isomer.[9]

Classical Approaches to Regiocontrol

While modern methods offer exquisite control, a solid understanding of classical electrophilic aromatic substitution reactions remains essential.

Halogenation

Due to the high activation of the phenolic ring, halogenation can occur readily without a Lewis acid catalyst.[1][10] Controlling the reaction to achieve monosubstitution can be challenging, as polysubstitution is common.[4][11]

Experimental Protocol: Regioselective Monobromination of a Substituted Phenol

This protocol leverages steric hindrance from a sulfoxide reagent to achieve para-selective bromination.[12]

-

Reaction Setup: To a solution of the substituted phenol (1.0 mmol) in a suitable solvent such as CH2Cl2 (5 mL), add a sterically hindered sulfoxide (e.g., di-tert-butyl sulfoxide, 1.1 mmol).

-

Reagent Addition: Cool the mixture to 0 °C and slowly add hydrobromic acid (HBr, 1.2 mmol).

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired para-brominated phenol.

Nitration

The nitration of phenol with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols.[1] The isomers can often be separated by steam distillation due to the intramolecular hydrogen bonding in the ortho isomer, which increases its volatility.[1] Using concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid).[1]

Friedel-Crafts Reactions

Phenols themselves are often poor substrates for Friedel-Crafts alkylation and acylation due to the coordination of the Lewis acid catalyst with the hydroxyl group. However, their corresponding ethers (e.g., anisole) are excellent substrates and demonstrate the strong ortho, para-directing effect of the alkoxy group.

Modern Strategies for Precise Regiochemical Control

The limitations of classical methods, particularly in the synthesis of complex, highly substituted phenols, have driven the development of more sophisticated and regioselective strategies.[13]

The Use of Blocking Groups